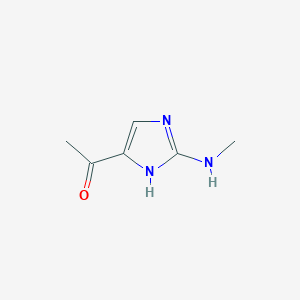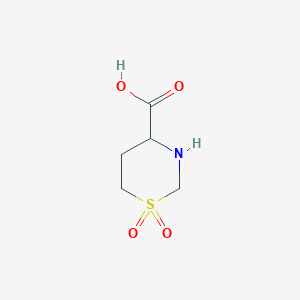
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of starting materials that can introduce the necessary hydroxyl groups and the pyrrolidine ring. One common synthetic route involves the use of protected amino alcohols, which are then subjected to cyclization reactions to form the pyrrolidine ring. The hydroxyl groups are introduced through subsequent deprotection and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction conditions to minimize by-products and maximize efficiency. The specific methods used can vary depending on the desired scale of production and the availability of starting materials.
化学反応の分析
Types of Reactions
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various chemical transformations.
Biology
In biological research, this compound can be used as a model compound to study the behavior of hydroxylated pyrrolidines in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require hydroxylated intermediates. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or material science.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
- This compound derivatives with different substituents on the pyrrolidine ring
- Other hydroxylated pyrrolidines with similar structures
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. This combination of features makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
特性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
InChIキー |
PFYHYHZGDNWFIF-BXKVDMCESA-N |
異性体SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](N1)CO)O)O)O |
正規SMILES |
C(C1C(C(C(N1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)







![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)


